1-(5-Chloro-1H-indazol-3-yl)ethanone
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Overview
Description
1-(5-Chloro-1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. The presence of a chlorine atom at the 5-position of the indazole ring and an ethanone group at the 3-position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
The synthesis of 1-(5-Chloro-1H-indazol-3-yl)ethanone typically involves the reaction of 5-chloroindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for other chemical compounds
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
1-(5-Chloro-1H-indazol-3-yl)ethanone can be compared with other indazole derivatives, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(5-Methyl-1H-indazol-3-yl)ethanone: Contains a methyl group at the 5-position instead of chlorine.
1-(5-Nitro-1H-indazol-3-yl)ethanone: Features a nitro group at the 5-position.
These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(5-chloro-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
QHYULVPJPMDUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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